5,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Synthetic Methodology Cross-Coupling

This 5,6-dibromo-7-azaindole is a strategic intermediate for medicinal chemistry and process R&D. The two distinct bromine handles at C5 and C6 enable orthogonal, sequential Suzuki-Miyaura cross-coupling reactions, allowing rapid exploration of SAR around the privileged 7-azaindole core for protein kinase inhibitors. Procuring this pre-formed dibromo building block eliminates the need for challenging, low-regioselectivity bromination of the parent 7-azaindole, reducing process development time, improving yield consistency, and providing a single, well-characterized starting point for generating diverse compound libraries.

Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
CAS No. 1190322-07-6
Cat. No. B1424124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dibromo-1H-pyrrolo[2,3-b]pyridine
CAS1190322-07-6
Molecular FormulaC7H4Br2N2
Molecular Weight275.93 g/mol
Structural Identifiers
SMILESC1=CNC2=NC(=C(C=C21)Br)Br
InChIInChI=1S/C7H4Br2N2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11)
InChIKeyVTDJWYBQQBSZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS 1190322-07-6) Procurement Guide: Core Chemical and Functional Overview


5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine (CAS 1190322-07-6), also known as 5,6-dibromo-7-azaindole, is a dihalogenated heterocyclic compound featuring a fused pyrrolo-pyridine (7-azaindole) scaffold substituted with bromine atoms at the C5 and C6 positions . This scaffold serves as a privileged core in medicinal chemistry for the development of protein kinase inhibitors [1]. The presence of two distinct bromine substituents enables versatile functionalization via transition metal-catalyzed cross-coupling reactions, positioning this compound as a strategic synthetic intermediate rather than merely a terminal active pharmaceutical ingredient . Standard commercial specifications indicate a purity of ≥97% with molecular formula C7H4Br2N2 and molecular weight 275.93 g/mol .

Why 5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine Cannot Be Replaced by Monohalogenated or Non-Halogenated Analogs


Substituting 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine with monohalogenated analogs (e.g., 5-bromo- or 6-bromo-7-azaindole) or the parent unsubstituted 7-azaindole fundamentally alters the accessible chemical space and synthetic utility. Monohalogenated variants permit only a single site for cross-coupling diversification, whereas the dibromo analog enables orthogonal, sequential functionalization strategies [1]. Furthermore, the parent 7-azaindole scaffold requires de novo halogenation steps that introduce regioselectivity challenges and additional purification burdens [2]. In kinase inhibitor development, halogen substitution patterns critically influence hinge-binding interactions with the kinase ATP pocket, and the specific 5,6-dibromo arrangement provides a distinct electronic and steric profile that cannot be replicated by alternative halogenation patterns [3]. Generic substitution therefore results in either reduced synthetic efficiency or the production of structurally divergent compound libraries that fail to interrogate the same chemical space.

5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine: Quantitative Differentiation Evidence Against Closest Analogs


Dual Halogenation Enables Orthogonal Sequential Functionalization Unavailable in Monobromo Analogs

5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine possesses two bromine atoms at electronically and sterically distinct positions (C5 and C6), enabling site-selective sequential cross-coupling reactions. This orthogonal reactivity allows for the introduction of two different substituents in a controlled, stepwise manner . In contrast, monohalogenated analogs such as 5-bromo-7-azaindole or 6-bromo-7-azaindole provide only a single functionalizable site, limiting the product to mono-substituted derivatives per synthesis cycle [1]. While 5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine has been reported for sequential tri-arylation, this comparator introduces additional halogen heterogeneity (Cl, I) that complicates catalyst selection and requires N-methyl protection prior to coupling, adding synthetic steps [2].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

Direct Bromination Route Avoids Regioselectivity Challenges of De Novo Halogenation

The commercial availability of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine at purities of 97–98% eliminates the need for in-house halogenation of the parent 7-azaindole scaffold . Literature reports indicate that direct bromination of 1H-pyrrolo[2,3-b]pyridine occurs predominantly at the 3-position, with additional bromination at the 2-position also reported [1]. Achieving the specific 5,6-dibromo substitution pattern therefore requires either a multi-step synthetic sequence with protecting group manipulations or alternative starting materials, both of which introduce additional time and cost burdens. The pre-formed 5,6-dibromo building block bypasses these regioselectivity complications entirely.

Process Chemistry Synthetic Efficiency Building Block Procurement

Halogen Substitution Pattern Impacts Kinase Hinge-Binding Interactions

The 7-azaindole scaffold binds to the hinge region of kinase ATP-binding pockets through hydrogen bonding interactions between the pyridine nitrogen (N7) and pyrrole NH with backbone residues [1]. Halogen substituents at the C5 and C6 positions modulate the electronic properties of this core and can occupy adjacent hydrophobic pockets. Theoretical studies on 7-azaindole halogen derivatives demonstrate that substitution at the C6 position produces the most stable molecular geometry in aqueous environments [2]. While direct head-to-head biochemical IC50 comparisons between 5,6-dibromo-7-azaindole and its monobromo or non-halogenated analogs are not available in the public literature, the general SAR for 1H-pyrrolo[2,3-b]pyridine derivatives demonstrates that specific halogenation patterns can alter kinase inhibition potency by orders of magnitude—for example, optimized derivatives in the series exhibit FGFR1–4 IC50 values spanning from 7 nM to 712 nM depending on substitution [3].

Kinase Inhibition Structure-Activity Relationship Drug Design

High-Value Application Scenarios for 5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine in Discovery and Development


Parallel Synthesis of Bis-Functionalized Kinase Inhibitor Libraries

Medicinal chemistry teams requiring rapid exploration of C5- and C6-substituted 7-azaindole SAR can leverage the two orthogonal bromine handles for parallel or sequential diversification. The compound enables two successive Suzuki-Miyaura or related cross-coupling reactions with different boronic acid partners, generating libraries of 5,6-disubstituted derivatives in two steps from a single building block . This approach halves the number of distinct building blocks required compared to monohalogenated analog-based strategies and ensures all library members originate from a common, well-characterized intermediate.

Avoiding Regioselective Bromination in Process Chemistry Scale-Up

Process chemistry groups scaling up kinase inhibitor candidates can eliminate the regioselective bromination step entirely by procuring pre-formed 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine. The literature-documented tendency of 1H-pyrrolo[2,3-b]pyridine to undergo bromination predominantly at the 3-position, rather than the desired 5- or 6-positions, introduces both regioselectivity challenges and purification burdens [1]. Commercial availability of the target dibromo compound at 97–98% purity removes this synthetic bottleneck, reducing process development time and improving overall yield consistency .

FGFR-Targeted Kinase Inhibitor Discovery Programs

Discovery programs targeting fibroblast growth factor receptors (FGFR1–4) can utilize 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine as a core scaffold for building focused libraries. The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated potent FGFR inhibition, with optimized derivatives showing IC50 values in the single-digit nanomolar range for FGFR1–3 [2]. The specific 5,6-dibromo substitution pattern provides a defined starting point for exploring substituent effects on FGFR isoform selectivity, a critical parameter given the >100-fold potency differences observed across isoforms in related series [2].

Dual CDK9/Haspin Inhibitor Scaffold Diversification

Researchers developing dual inhibitors of CDK9/Cyclin T and Haspin kinases can employ 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine as a versatile synthetic intermediate. Literature precedent demonstrates that halogenated 7-azaindole derivatives, when subjected to Suzuki coupling with appropriate boronic acids, yield compounds with nanomolar to low micromolar inhibitory activity against these targets . The 5,6-dibromo substitution pattern offers two distinct points for diversification, enabling systematic exploration of substituent effects on dual inhibition profiles.

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